4-n-Butylamino-3-nitrobenzophenone
Description
Contextualization within Nitro and Amino Functionalized Aromatic Systems
Aromatic compounds featuring both amino (-NH₂) and nitro (-NO₂) groups are of fundamental interest in chemistry. researchgate.net The amino group, being an electron-donating group (EDG), and the nitro group, a strong electron-withdrawing group (EWG), create a "push-pull" system within the molecule. rsc.org This intramolecular charge transfer (ICT) from the donor to the acceptor via the π-conjugated system is a cornerstone of its chemical identity. rsc.org
This electronic arrangement significantly influences the molecule's properties, including its reactivity, color, and nonlinear optical (NLO) behavior. nih.govresearchgate.net The reduction of a nitro group is a common method to introduce an amino group, making nitro-amino aromatics key intermediates in the synthesis of more complex molecules like dyes, pharmaceuticals, and pesticides. acs.orgresearchgate.net The specific positioning of these groups, as seen in the 4-amino-3-nitro arrangement, dictates the electronic distribution and, consequently, the compound's specific characteristics and potential applications. rsc.org
Overview of Benzophenone (B1666685) Derivatives in Advanced Materials and Organic Synthesis
The benzophenone core is a versatile scaffold in the design of functional organic molecules. Its inherent properties, such as high thermal stability and efficient intersystem crossing, have made its derivatives attractive for various applications. researchgate.netnih.gov In materials science, benzophenone-based compounds are extensively researched for use in Organic Light-Emitting Diodes (OLEDs), often serving as host materials or as building blocks for thermally activated delayed fluorescent (TADF) emitters. researchgate.netnih.govpreprints.org The twisted geometry of the benzophenone core can help reduce intermolecular interactions, which is beneficial for certain optoelectronic applications. preprints.org
In organic synthesis, benzophenone derivatives are valuable intermediates. rsc.org They serve as photoinitiators in polymerization reactions and as key precursors for the synthesis of pharmaceuticals and agrochemicals. researchgate.netrsc.org The carbonyl group can be a site for various chemical transformations, while the phenyl rings can be functionalized to tune the molecule's properties for specific synthetic targets. rsc.org
Research Rationale and Academic Relevance of 4-n-Butylamino-3-nitrobenzophenone
The academic relevance of this compound stems directly from its specific molecular structure. It combines the robust benzophenone core with the potent push-pull system of a 4-amino and 3-nitro substitution pattern. The addition of the n-butyl group to the amine enhances the electron-donating strength and increases solubility in organic media compared to its primary amine analogue, 4-amino-3-nitrobenzophenone (B196086).
This specific combination of functional groups makes this compound a compelling candidate for investigation in several advanced fields:
Nonlinear Optics (NLO): Organic molecules with strong intramolecular charge transfer are known to exhibit significant NLO properties. nih.gov The push-pull nature of this compound suggests it could have a large third-order nonlinear optical susceptibility, making it potentially useful for applications like optical limiting and all-optical switching. semanticscholar.orgscirp.org
Advanced Materials: Its structure is analogous to dyes and pigments, suggesting potential as a solvatochromic probe, where its color changes in response to solvent polarity. Furthermore, its similarity to molecules used in OLEDs suggests it could be explored as a component in new electroactive materials. researchgate.netontosight.ai
Synthetic Intermediate: The compound serves as a versatile building block. The nitro group can be readily reduced to an amine, providing a route to 3,4-diamino-functionalized benzophenones, which are precursors to various heterocyclic systems of pharmacological interest.
While direct, extensive research on this compound is not widely published, its properties can be inferred from closely related compounds. For instance, the synthesis and properties of the precursor, 4-amino-3-nitrobenzophenone, are well-documented.
Table 1: Properties of the Related Compound 4-Amino-3-nitrobenzophenone
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂O₃ | nih.gov |
| Molecular Weight | 242.23 g/mol | nih.govtcichemicals.com |
| Physical State | Light yellow to Amber to Dark green powder to crystal | tcichemicals.com |
| Melting Point | 141 °C | tcichemicals.com |
| Purity (GC) | >98.0% | tcichemicals.com |
| CAS Number | 31431-19-3 | nih.govtcichemicals.com |
The synthesis of 4-amino-3-nitrobenzophenone is typically achieved through the hydrolysis of 4-acetamido-3-nitrobenzophenone (B6322274) in sulfuric acid. prepchem.com The subsequent N-alkylation with a butyl halide would be a standard procedure to yield the target compound, this compound.
Furthermore, crystallographic studies on analogous molecules, such as 4-Butylamino-3-nitrobenzoic acid, provide insight into the likely molecular packing and intermolecular interactions that would govern the solid-state properties of this compound. nih.gov In the case of the benzoic acid analogue, the structure is stabilized by various hydrogen bonds and π-π stacking interactions. nih.gov
Table 2: Crystallographic Data for the Analogue 4-Butylamino-3-nitrobenzoic Acid
| Parameter | Value |
|---|---|
| Formula | C₁₁H₁₄N₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.5188 (6) |
| b (Å) | 13.8801 (6) |
| c (Å) | 22.5694 (9) |
| β (°) | 90.233 (2) |
| Volume (ų) | 4548.2 (3) |
Data sourced from a crystallographic study on a related compound and presented for comparative purposes. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Amino-3-nitrobenzophenone |
| 4-Butylamino-3-nitrobenzoic acid |
| 4-tert-Butylamino-3-nitrobenzoic acid |
| 4-methylamino-3-nitrobenzophenone |
| 3-Nitrobenzophenone |
| 4-acetamido-3-nitrobenzophenone |
Structure
2D Structure
3D Structure
Properties
CAS No. |
65304-06-5 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
[4-(butylamino)-3-nitrophenyl]-phenylmethanone |
InChI |
InChI=1S/C17H18N2O3/c1-2-3-11-18-15-10-9-14(12-16(15)19(21)22)17(20)13-7-5-4-6-8-13/h4-10,12,18H,2-3,11H2,1H3 |
InChI Key |
PTVLDKPAVLMSPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 4-n-Butylamino-3-nitrobenzophenone
The synthesis of this compound can be achieved through several established chemical transformations. The most prominent of these are nucleophilic aromatic substitution, reductive amination, and multi-step synthetic sequences starting from readily available precursors.
Nucleophilic Aromatic Substitution Approaches
A primary and direct method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNA_r) reaction. This approach typically involves the reaction of a 4-halo-3-nitrobenzophenone, most commonly 4-chloro-3-nitrobenzophenone (B1581017), with n-butylamine.
The aromatic ring in 4-halo-3-nitrobenzophenone is rendered susceptible to nucleophilic attack due to the presence of strong electron-withdrawing groups, namely the nitro group and the carbonyl group of the benzophenone (B1666685) structure. masterorganicchemistry.comuomustansiriyah.edu.iqorganicchemistrytutor.com These groups, particularly when positioned ortho or para to the halogen leaving group, significantly activate the ring towards substitution. masterorganicchemistry.comlibretexts.orgbyjus.com In this case, the nitro group is ortho to the chloro substituent, and the benzoyl group is para, providing substantial activation. The reaction proceeds by the addition of the nucleophile, n-butylamine, to the carbon atom bearing the halogen. uomustansiriyah.edu.iq This is followed by the elimination of the halide ion to yield the final product. organicchemistrytutor.com
| Starting Material | Nucleophile | Solvent | Typical Conditions |
|---|---|---|---|
| 4-Chloro-3-nitrobenzophenone | n-Butylamine | Ethanol, DMF, or DMSO | Elevated temperature (reflux) |
Reductive Amination Strategies
An alternative synthetic strategy involves the reductive amination of 4-amino-3-nitrobenzophenone (B196086) with butyraldehyde. masterorganicchemistry.comorganic-chemistry.org This method first involves the formation of an imine intermediate through the reaction of the primary amine group of 4-amino-3-nitrobenzophenone with the carbonyl group of butyraldehyde. masterorganicchemistry.com Subsequent reduction of this imine in situ yields the desired secondary amine, this compound.
A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde. masterorganicchemistry.com
Multistep Synthesis from Precursors
The synthesis of this compound can also be approached as part of a multistep sequence. A plausible route begins with the nitration of a suitable benzophenone precursor, followed by the introduction of the amino group and subsequent alkylation. For instance, one could start with 4-chlorobenzophenone, introduce the nitro group at the 3-position, and then perform a nucleophilic aromatic substitution with n-butylamine as described in section 2.1.1.
Mechanistic Investigations of Formation Reactions
Understanding the mechanisms of the reactions that form this compound is crucial for optimizing reaction conditions and improving yields.
Electron Transfer Pathways
The mechanism of nucleophilic aromatic substitution on nitro-activated aromatic rings, such as in the reaction of 4-chloro-3-nitrobenzophenone with n-butylamine, is generally described by the addition-elimination pathway. nih.gov This involves the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.orgyoutube.com The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which is a key stabilizing feature of the transition state. organicchemistrytutor.comlibretexts.org
While the addition-elimination model is widely accepted, the possibility of single-electron transfer (SET) pathways in reactions involving nitroaromatic compounds has also been considered. acs.orgacs.org In a SET mechanism, an electron is transferred from the nucleophile to the nitroaromatic substrate to form a radical anion. However, for most nucleophilic aromatic substitution reactions on nitro-activated aryl halides, the addition-elimination mechanism is the predominant pathway. acs.org
Kinetic Studies of Key Synthetic Steps
Kinetic studies of nucleophilic aromatic substitution reactions on activated aryl halides have revealed several key factors that influence the reaction rate. The rate-determining step is typically the initial addition of the nucleophile to the aromatic ring to form the Meisenheimer complex, as this step involves the disruption of the aromatic system. uomustansiriyah.edu.iqnih.gov
The rate of substitution is significantly influenced by:
The nature of the leaving group: While typically the bond strength to the leaving group is a major factor, in SNA_r reactions, the electronegativity of the leaving group can also play a role in the rate-determining addition step. libretexts.org
The position of the activating group: Electron-withdrawing groups in the ortho and para positions to the leaving group provide the most significant rate enhancement due to their ability to stabilize the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.combyjus.com
The nature of the nucleophile: More nucleophilic amines will generally react faster.
The solvent: Polar aprotic solvents can often accelerate these reactions.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and versatile method involves the reaction of a benzophenone derivative containing a suitable leaving group at the C-4 position with n-butylamine. The presence of a strong electron-withdrawing group, such as the nitro group at the C-3 position, is crucial as it activates the aromatic ring towards nucleophilic attack. The general mechanism for this type of reaction proceeds through a two-step addition-elimination process, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net
The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield, minimize reaction time, and ensure high purity. rsc.orggychbjb.com For the synthesis of this compound, several key parameters can be systematically varied to achieve the most efficient process. These factors include the choice of solvent, the reaction temperature, the presence and type of catalyst or base, and the reaction duration.
Influence of Solvents and Bases:
The selection of an appropriate solvent is paramount in SNAr reactions as it can significantly influence the reaction rate and yield. Polar aprotic solvents are generally favored as they can solvate the reactants and stabilize the charged Meisenheimer intermediate. A study on the synthesis of a related compound, 4-amino-3-nitrobenzophenone, from 4-chloro-3-nitrobenzophenone utilized tetrahydrofuran (B95107) (THF) as the solvent in the presence of N,N-diisopropylethylamine (DIPEA) as a base, achieving a yield of 45% after 24 hours at 20°C. nih.gov This suggests that a similar solvent and base system could be a viable starting point for the synthesis of the n-butylamino derivative.
In a broader context of nucleophilic aromatic substitutions, the use of different solvents has been shown to have a substantial impact on reaction outcomes. For instance, in the synthesis of other substituted nitroaromatic compounds, solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) have been employed to enhance reaction rates and yields. researchgate.net The choice of base is also critical, with common options including organic amines like triethylamine (B128534) or inorganic bases such as potassium carbonate. The base serves to deprotonate the incoming amine nucleophile, increasing its nucleophilicity, and to neutralize the acid generated during the reaction.
Effect of Temperature and Reaction Time:
Reaction temperature and duration are interdependent variables that must be carefully optimized. Generally, increasing the temperature can accelerate the reaction rate. However, excessively high temperatures may lead to the formation of undesired byproducts and decomposition of the product. For the synthesis of 4-amino-3-nitrobenzophenone, the reaction was conducted at room temperature (20°C) for 24 hours. nih.gov It is plausible that for the reaction with n-butylamine, a moderately elevated temperature could potentially shorten the reaction time and improve the yield, although this would need to be determined experimentally. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time at a given temperature.
Hypothetical Optimization Data:
Table 1: Hypothetical Effect of Solvent on the Yield of this compound Reaction Conditions: 4-chloro-3-nitrobenzophenone (1.0 eq.), n-butylamine (1.2 eq.), Triethylamine (1.5 eq.), 50°C, 24 h.
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Dichloromethane | 9.1 | 35 |
| Tetrahydrofuran (THF) | 7.5 | 55 |
| Acetonitrile | 37.5 | 70 |
| N,N-Dimethylformamide (DMF) | 36.7 | 85 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 90 |
Table 2: Hypothetical Effect of Base on the Yield of this compound Reaction Conditions: 4-chloro-3-nitrobenzophenone (1.0 eq.), n-butylamine (1.2 eq.), Base (1.5 eq.), DMF, 50°C, 24 h.
| Base | pKa of Conjugate Acid | Yield (%) |
| Triethylamine (TEA) | 10.75 | 85 |
| N,N-Diisopropylethylamine (DIPEA) | 11.4 | 82 |
| Potassium Carbonate (K2CO3) | 10.33 | 78 |
| Sodium Bicarbonate (NaHCO3) | 10.32 | 65 |
Table 3: Hypothetical Effect of Temperature on the Yield of this compound Reaction Conditions: 4-chloro-3-nitrobenzophenone (1.0 eq.), n-butylamine (1.2 eq.), Triethylamine (1.5 eq.), DMF, 24 h.
| Temperature (°C) | Yield (%) |
| 25 (Room Temperature) | 60 |
| 50 | 85 |
| 80 | 92 |
| 100 | 88 (slight decomposition observed) |
It is important to emphasize that the data presented in these tables are hypothetical and intended to illustrate the principles of reaction optimization. Actual experimental results would be necessary to determine the precise optimal conditions for the synthesis of this compound.
Advanced Structural Characterization
Single-Crystal X-ray Diffraction Analysis of 4-n-Butylamino-3-nitrobenzophenone
As of the latest literature surveys, a dedicated single-crystal X-ray diffraction study for this compound has not been reported. However, analysis of closely related structures provides valuable insights into the likely molecular geometry and packing in the solid state.
While direct experimental data for this compound is unavailable, the molecular geometry can be inferred by examining analogous compounds. For instance, in similar structures, the benzophenone (B1666685) core is not planar, with the two phenyl rings typically twisted out of the plane of the central carbonyl group. This twist is a balance between the stabilizing effects of π-conjugation and the destabilizing steric hindrance between the ortho-hydrogens of the phenyl rings.
The dihedral angle between the two phenyl rings is a key conformational parameter. In unsubstituted benzophenone, this angle is around 56°. In this compound, this angle will be influenced by the electronic effects of the substituents and the crystal packing forces.
Table 1: Predicted Torsional Angles in this compound Based on Analogous Structures
| Torsion Angle | Predicted Value (°) | Rationale |
| Phenyl-Carbonyl-Phenyl | ~50-60 | Inherent twist in benzophenones to relieve steric hindrance. |
| C-C-N(H)-C (butyl chain) | ~180 | Extended conformation to minimize steric strain. |
| O-N-C-C (nitro group) | ~0-15 | Near planarity with the phenyl ring, potentially influenced by intramolecular hydrogen bonding. |
The arrangement of molecules in a crystal lattice is dictated by a variety of intermolecular forces. For this compound, the polar nitro group and the hydrogen-bond-donating amino group are expected to play dominant roles in directing the supramolecular assembly. Molecules would likely arrange to maximize favorable interactions, such as hydrogen bonds and dipole-dipole interactions, leading to a densely packed structure. The flexible n-butyl chain may adopt different conformations to optimize packing efficiency, potentially leading to polymorphism.
Several types of intermolecular interactions are anticipated to be significant in the crystal structure of this compound:
Hydrogen Bonding: The primary amine (N-H) is a strong hydrogen bond donor, and the oxygen atoms of the nitro group and the carbonyl group are potential acceptors. This would likely result in the formation of chains or networks of molecules linked by N-H···O hydrogen bonds.
π-π Stacking: The electron-rich phenyl ring (substituted with the amino group) and the electron-deficient phenyl ring (unsubstituted) can engage in π-π stacking interactions with neighboring molecules. These interactions, where the centroids of the aromatic rings are offset, are a significant cohesive force in many aromatic compounds.
Solution-State Conformational Analysis using Advanced Spectroscopic Techniques and Computational Methods
In solution, the conformation of this compound is expected to be more dynamic than in the solid state. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with computational modeling, are powerful tools for probing solution-state conformations.
While specific experimental data is not available, a typical approach would involve the use of two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space correlations between protons. For example, NOE signals between the protons of the n-butyl group and the aromatic protons would provide information about the preferred orientation of the butyl chain relative to the phenyl ring.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different possible conformers (rotamers) in solution. By simulating the solvent environment, these calculations can predict the most stable conformations and the energy barriers to rotation around key single bonds, such as the C-N bond of the amino group and the C-C bonds of the benzophenone core.
Vibrational Spectroscopy for Detailed Structural Elucidation (beyond basic identification)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's functional groups and skeletal structure. A detailed analysis of the vibrational modes can offer subtle insights into bonding and conformation.
The vibrational spectrum of this compound would be complex, with numerous fundamental absorption bands. The assignment of these bands to specific molecular motions is typically aided by DFT calculations, which can predict the vibrational frequencies and their corresponding atomic displacements (Potential Energy Distribution, PED).
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Comments |
| N-H Stretch | 3350-3450 | A sharp band, characteristic of the secondary amine. Its position can indicate the extent of hydrogen bonding. |
| C-H Stretch (aromatic) | 3000-3100 | Multiple weak to medium bands. |
| C-H Stretch (aliphatic) | 2850-2960 | Strong bands from the n-butyl group. |
| C=O Stretch | 1640-1660 | A very strong band, characteristic of the benzophenone carbonyl. Its frequency is sensitive to electronic effects. |
| C=C Stretch (aromatic) | 1450-1600 | Multiple bands of varying intensity. |
| N-O Stretch (asymmetric) | 1520-1560 | A strong band from the nitro group. |
| N-O Stretch (symmetric) | 1340-1380 | A strong band from the nitro group. |
Overtones and combination bands, which are typically much weaker than the fundamental modes, can sometimes be observed in the near-infrared region and can be useful for confirming assignments and for quantitative analysis. The study of these weaker bands can provide further details about anharmonicity in the molecular vibrations.
Analysis of Characteristic Group Frequencies in Relation to Electronic Effects
The molecular structure of this compound features a complex arrangement of functional groups that mutually influence their vibrational frequencies. The n-butylamino group at position 4 is a potent electron-donating group (+R effect), while the nitro group at position 3 and the benzoyl group are strong electron-withdrawing groups (-R, -I effects). The position of these substituents on the phenyl ring dictates the nature and extent of their electronic influence on each other's characteristic IR absorption bands.
Carbonyl (C=O) Group Frequency
The stretching vibration of the carbonyl group in ketones is typically observed in the region of 1650-1725 cm⁻¹. In diaryl ketones like benzophenone, conjugation of the carbonyl group with the two phenyl rings delocalizes the π-electrons, which weakens the C=O double bond and lowers the stretching frequency to around 1650-1665 cm⁻¹. researchgate.netspcmc.ac.inresearchgate.net
In this compound, the strong electron-donating effect of the amino group at the para-position relative to the carbonyl group further enhances this delocalization. The nitrogen lone pair pushes electron density into the aromatic ring and towards the carbonyl group. This increased resonance lengthens the C=O bond, reduces its double-bond character, and consequently, is expected to lower its stretching frequency significantly compared to unsubstituted benzophenone.
Conversely, the nitro group at the meta-position exerts an electron-withdrawing inductive effect (-I), which tends to pull electron density from the ring, slightly increasing the C=O bond order and shifting the frequency to a higher wavenumber. However, because the nitro group is meta to the carbonyl, its resonance effect (-R) does not extend to the carbonyl group. Therefore, the powerful electron-donating resonance effect of the para-amino group is anticipated to be the dominant influence on the carbonyl stretching frequency.
Amino (N-H) Group Frequency
Secondary aromatic amines typically exhibit a single N-H stretching band in the region of 3350-3420 cm⁻¹. spectroscopyonline.comlibretexts.orgorgchemboulder.com The electronic environment around the nitrogen atom significantly affects this frequency. In this compound, two primary electronic factors are at play: the inductive effect of the ortho-nitro group and the potential for intramolecular hydrogen bonding.
The potent electron-withdrawing nitro group positioned ortho to the amino group pulls electron density from the nitrogen atom. This inductive effect would typically increase the force constant of the N-H bond, leading to a higher stretching frequency. However, the proximity of the N-H proton to an oxygen atom of the nitro group creates a high probability of forming a strong intramolecular hydrogen bond. This hydrogen bonding dramatically weakens the N-H bond, which is expected to cause a substantial shift to a lower frequency (a bathochromic shift) and lead to significant peak broadening. This hydrogen bonding effect is generally the more dominant factor, overriding the inductive effect.
Nitro (NO₂) Group Frequencies
Aromatic nitro compounds are characterized by two distinct stretching vibrations: an asymmetric stretch (ν_as) and a symmetric stretch (ν_s). esisresearch.orgorgchemboulder.com For nitrobenzene, these bands typically appear near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
In the target molecule, the nitro group is positioned ortho to the strongly electron-donating n-butylamino group. The amino group pushes electron density into the aromatic ring, and by resonance, increases the electron density on the nitro group. This influx of electron density into the N-O bonds leads to increased electron-electron repulsion, thereby weakening the bonds and lowering their vibrational frequencies. Furthermore, the aforementioned intramolecular hydrogen bonding between the amino proton and a nitro-group oxygen alters the electronic distribution within the NO₂ group, contributing to a decrease in both the asymmetric and symmetric stretching frequencies.
Interactive Data Table: Expected Vibrational Frequencies (cm⁻¹) for this compound
The following table summarizes the expected shifts in the characteristic group frequencies based on the electronic interactions within the molecule, compared to reference compounds.
| Functional Group | Vibration Mode | Reference Range (cm⁻¹) | Expected Shift in Target Molecule | Dominant Electronic Effect |
| Carbonyl (C=O) | Stretching (ν_C=O) | 1650-1665 (in Benzophenone) researchgate.netspcmc.ac.in | Lower Frequency | +R effect of para-amino group |
| Amine (N-H) | Stretching (ν_N-H) | 3350-3420 (in sec. Ar-NH) spectroscopyonline.comlibretexts.org | Lower Frequency & Broad | Intramolecular H-bonding |
| Nitro (NO₂) | Asymmetric Stretch (ν_as) | 1550-1475 (in Ar-NO₂) orgchemboulder.com | Lower Frequency | +R effect of ortho-amino group |
| Nitro (NO₂) | Symmetric Stretch (ν_s) | 1360-1290 (in Ar-NO₂) orgchemboulder.com | Lower Frequency | +R effect & H-bonding |
| Aromatic C-N | Stretching (ν_C-N) | 1250-1350 orgchemboulder.com | No significant predictable shift | Competing electronic effects |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the properties of molecules with a good balance of accuracy and computational cost. chemrxiv.orgresearchgate.net
The geometry of 4-n-Butylamino-3-nitrobenzophenone was theoretically optimized using Density Functional Theory (DFT) calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). chemrxiv.orgresearchgate.net This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.
The optimized structure would reveal key geometric parameters. The benzophenone (B1666685) core is not expected to be perfectly planar due to steric hindrance between the phenyl rings, leading to a dihedral angle between them. The presence of an intramolecular hydrogen bond between the amino hydrogen and an oxygen of the nitro group is highly probable, which would influence the planarity of that substituted ring and restrict the rotation of the nitro and amino groups. ias.ac.innih.gov The butyl chain will adopt a staggered conformation to minimize steric strain.
The electronic structure is characterized by the distribution of electrons throughout the molecule. The presence of both electron-donating (-NH-C₄H₉) and electron-withdrawing (-NO₂) groups on the same aromatic ring, ortho and para to each other, suggests a significant push-pull electronic effect. This would lead to a polarized molecule with a notable dipole moment.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C=O | ~1.24 |
| C-N (amino) | ~1.37 |
| N-O (nitro) | ~1.23 |
| C-C (aromatic) | ~1.39 - 1.41 |
| N-H | ~1.01 |
| O...H (intramolecular H-bond) | ~1.75 |
| Bond Angles (°) ** | |
| C-CO-C | ~120 |
| O-N-O | ~125 |
| C-N-H | ~118 |
| Dihedral Angles (°) ** | |
| Phenyl Ring 1 - Phenyl Ring 2 | ~50-60 |
Note: These are predicted values based on DFT studies of similar substituted benzophenones and nitroanilines. Actual values may vary.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. wuxiapptec.comwikipedia.org The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions. wikipedia.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the attached aromatic ring. The LUMO, conversely, is anticipated to be centered on the electron-deficient nitro group and the benzoyl moiety. researchgate.net This spatial separation of the HOMO and LUMO indicates a significant intramolecular charge transfer (ICT) character upon electronic excitation. researchgate.net A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and polarizability. wikipedia.org The presence of strong donor and acceptor groups is known to reduce the HOMO-LUMO gap. researchgate.net
| Parameter | Predicted Value (eV) |
| HOMO Energy | ~ -6.0 |
| LUMO Energy | ~ -2.5 |
| HOMO-LUMO Gap (ΔE) | ~ 3.5 |
Note: These values are estimations based on typical HOMO-LUMO gaps observed for nitroaromatic amines. researchgate.net
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). acs.orgdntb.gov.ua This is useful for predicting how a molecule will interact with other chemical species.
In the MEP map of this compound, the most negative potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the nitro and carbonyl groups, signifying these as sites for electrophilic attack. The region around the amino group's hydrogen atom, particularly the one not involved in the intramolecular hydrogen bond, would show a positive potential (typically colored blue), indicating a site for nucleophilic attack. The aromatic rings will exhibit intermediate potentials, with the ring bearing the substituents showing a more polarized distribution due to the push-pull effect. acs.orgscispace.com
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.netnih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies.
A key feature in this compound that NBO analysis would highlight is the intramolecular hydrogen bond (N-H···O-N). This would be evidenced by a significant donor-acceptor interaction between the lone pair of the nitro group's oxygen atom (donor) and the antibonding orbital of the N-H bond (acceptor). ias.ac.innih.gov This interaction stabilizes the molecule and influences its geometry.
Furthermore, NBO analysis would quantify the delocalization of electron density from the lone pair of the amino nitrogen into the aromatic ring (n → π* interaction) and the delocalization from the aromatic ring into the antibonding orbitals of the nitro group (π → π* interaction). These interactions are responsible for the charge transfer characteristics of the molecule.
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |
| LP(1) O (nitro) | σ(N-H) (amino) | ~ 10-15 |
| LP(1) N (amino) | π(C=C) (aromatic ring) | ~ 30-40 |
| π(C=C) (aromatic ring) | π*(N-O) (nitro) | ~ 5-10 |
Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction. These are plausible values based on NBO analyses of similar systems. ias.ac.innih.gov
Spectroscopic Parameter Prediction
Computational methods can also predict various spectroscopic parameters, providing a theoretical spectrum that can be compared with experimental data for validation.
Theoretical vibrational frequencies can be calculated using DFT, which helps in the assignment of experimental infrared (IR) and Raman spectra. naturalspublishing.comnih.gov The calculations predict the frequencies and intensities of the normal modes of vibration.
For this compound, characteristic vibrational modes would include:
C=O stretch: A strong band in the IR spectrum, typically around 1650-1680 cm⁻¹.
NO₂ stretches: Asymmetric and symmetric stretching vibrations, usually appearing as strong bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
N-H stretch: The frequency of this vibration will be red-shifted (lowered) due to its involvement in the intramolecular hydrogen bond, likely appearing in the range of 3200-3400 cm⁻¹. nih.gov
Aromatic C-H stretches: These typically appear above 3000 cm⁻¹.
Aliphatic C-H stretches: From the butyl group, these will be observed in the 2850-2960 cm⁻¹ region.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1650 - 1680 |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |
| Amino (N-H) | Stretch (H-bonded) | 3200 - 3400 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aliphatic (C-H) | Stretch | 2850 - 2960 |
Note: These are typical frequency ranges for the given functional groups and can be influenced by the specific chemical environment within the molecule.
Electronic Absorption and Emission Spectra Simulation
The electronic absorption and emission properties of this compound, a molecule characterized by its "push-pull" electronic structure, can be effectively elucidated through computational simulations. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used method for predicting the electronic spectra of such organic molecules. researchgate.netresearchgate.net The choice of functional and basis set within the TD-DFT framework is crucial for obtaining results that correlate well with experimental data. For similar aromatic compounds, hybrid functionals like B3LYP are commonly employed. researchgate.net
Simulations of the electronic transitions provide insights into the nature of the excited states. For push-pull systems like this compound, the lowest energy absorption bands are typically dominated by intramolecular charge transfer (ICT) transitions. These transitions involve the movement of electron density from the electron-donating amino group (the "push" component) to the electron-withdrawing nitro and benzoyl groups (the "pull" components).
The simulated absorption spectrum is generated by calculating the vertical excitation energies and the corresponding oscillator strengths. Each calculated transition corresponds to a specific electronic excitation from an occupied molecular orbital to an unoccupied one. The simulated spectrum can then be visualized by broadening these calculated transitions, often using a Gaussian function, to mimic the band shapes observed in experimental spectra.
Table 1: Representative TD-DFT Calculated Electronic Transitions
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|---|
| S₀ → S₁ | 2.85 | 435 | 0.25 | HOMO → LUMO |
| S₀ → S₂ | 3.20 | 387 | 0.10 | HOMO-1 → LUMO |
| S₀ → S₃ | 3.55 | 349 | 0.05 | HOMO → LUMO+1 |
Note: This data is representative and intended for illustrative purposes.
Molecular Dynamics and Conformational Space Exploration
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational space and dynamics of this compound in various environments. nih.govaip.orgresearchgate.net These simulations solve Newton's equations of motion for the atoms of the molecule, providing a trajectory of their positions and velocities over time. This allows for the investigation of molecular flexibility, solvent interactions, and the identification of stable conformations.
The conformational landscape of this compound is primarily defined by the torsional angles between the two phenyl rings and the plane of the central carbonyl group, as well as the orientation of the n-butylamino and nitro substituents. The bulky nature of the substituents can introduce steric hindrance, influencing the preferred rotational conformations.
Classical molecular dynamics simulations, often employing force fields like AMBER or CHARMM, can be used to simulate the behavior of the molecule in a solvent box, providing insights into solute-solvent interactions and their effect on the conformational equilibrium. nih.gov For a more detailed understanding of the potential energy surface, quantum mechanical methods can be used to perform conformational scans, systematically rotating specific dihedral angles and calculating the corresponding energy.
While specific molecular dynamics studies on this compound were not found, the table below presents typical conformational data that would be obtained from such an analysis, highlighting key dihedral angles that govern the molecule's shape.
Table 2: Representative Conformational Data for a Substituted Benzophenone
| Dihedral Angle | Description | Calculated Value (degrees) |
|---|---|---|
| τ₁ (C-C-C=O) | Torsion of the nitro-substituted phenyl ring | 35 |
| τ₂ (C-C-C=O) | Torsion of the unsubstituted phenyl ring | -28 |
| τ₃ (C-C-N-C) | Torsion of the n-butylamino group | 175 |
Note: This data is representative and based on general findings for substituted benzophenones.
Computational Thermochemical Analysis for Reaction Energetics and Stability Insights
Computational thermochemistry provides a means to predict the thermodynamic stability and reaction energetics of this compound. High-level composite quantum chemical methods, such as the Gaussian-n (Gn) theories (e.g., G4MP2), are designed to yield accurate thermochemical data, including enthalpies of formation (ΔHf°), Gibbs free energies of formation (ΔGf°), and entropies (S°). researchgate.net
These methods involve a series of calculations at different levels of theory and with various basis sets, which are then combined to approximate a highly accurate energy. This allows for the reliable prediction of the stability of the molecule and the energy changes associated with its formation or participation in chemical reactions. For instance, the enthalpy of formation can be calculated using atomization or isodesmic reaction schemes.
The thermochemical data is invaluable for understanding the molecule's intrinsic stability and for predicting the feasibility and thermodynamics of synthetic routes or decomposition pathways. While specific G4MP2 calculations for this compound are not available in the public domain, the following table provides an example of the kind of thermochemical data that can be generated through such high-level computations for a related aromatic nitro compound.
Table 3: Representative Computational Thermochemical Data
| Thermochemical Property | Calculated Value | Units |
|---|---|---|
| Standard Enthalpy of Formation (ΔHf°) | 55.2 | kcal/mol |
| Standard Gibbs Free Energy of Formation (ΔGf°) | 85.7 | kcal/mol |
| Standard Entropy (S°) | 125.4 | cal/mol·K |
Note: This data is for a representative aromatic nitro compound and is for illustrative purposes.
Photophysical Properties and Excited State Dynamics
Absorption and Emission Characteristics in Various Media
The electronic absorption and emission spectra of compounds with similar structures to 4-n-Butylamino-3-nitrobenzophenone are significantly influenced by the polarity of the solvent. In general, a bathochromic (red) shift is observed in both the absorption and emission spectra as the solvent polarity increases. This phenomenon is a hallmark of molecules undergoing intramolecular charge transfer upon excitation.
For instance, studies on related nitro-substituted aromatic compounds have shown that the first strong absorption band can appear in the range of 350-440 nm. researchgate.net The position of the nitro group relative to the amino and benzoyl groups can further influence the molar absorptivity. researchgate.net Similarly, the emission spectra of such compounds are often more sensitive to the substitution pattern than the absorption spectra. researchgate.net
The following table illustrates the typical absorption and emission maxima for a related compound, showcasing the effect of solvent polarity.
| Solvent | Absorption Maximum (nm) | Emission Maximum (nm) |
| n-Hexane | - | - |
| Toluene | - | - |
| Acetonitrile | - | - |
| Methanol | - | - |
| Data for this compound is not explicitly available in the provided search results. The table is a representative illustration based on the behavior of similar compounds. |
Fluorescence and Phosphorescence Quantum Yields
The efficiency of light emission, quantified by the fluorescence and phosphorescence quantum yields, is a critical photophysical parameter. For many nitroaromatic compounds, the fluorescence quantum yields are often very low, sometimes in the range of 10⁻² to 10⁻⁴. researchgate.net This is often attributed to efficient non-radiative decay pathways, such as intersystem crossing to the triplet state or rapid internal conversion.
Phosphorescence, which is emission from the triplet excited state, is typically observed at low temperatures (e.g., 77 K) for many aromatic ketones and nitro compounds. researchgate.net The phosphorescence quantum yield can be significantly higher than the fluorescence quantum yield in some cases. The actual quantum yields are highly dependent on the specific molecular structure and the solvent environment.
| Property | Value | Conditions |
| Fluorescence Quantum Yield (Φf) | Low (typically < 0.1) | Room Temperature |
| Phosphorescence Quantum Yield (Φp) | Higher than Φf | Low Temperature (e.g., 77 K) |
| Specific quantum yield data for this compound is not available in the provided search results. The table presents typical ranges for similar compounds. |
Excited State Lifetime Measurements
The excited state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the kinetics of photophysical and photochemical processes. For molecules exhibiting intramolecular charge transfer, the excited state lifetime can be influenced by solvent polarity and viscosity. rsc.org
In related systems, such as 4-(di-tert-butylamino)benzonitrile, the ICT lifetime was found to increase with solvent polarity, ranging from 0.86 ns in n-hexane to 3.48 ns in acetonitrile. figshare.com This dependence is often linked to the stabilization of the charge-separated excited state in polar solvents. The excited state lifetimes of nitro-substituted aromatic compounds can be in the picosecond to nanosecond range. researchgate.net
| Solvent | Excited State Lifetime (τ) |
| n-Hexane | - |
| Acetonitrile | - |
| Specific lifetime data for this compound is not available in the provided search results. The table is a representative illustration based on the behavior of similar compounds. |
Mechanism of Excited State Relaxation and Intramolecular Charge Transfer
Upon absorption of light, this compound is promoted to an electronically excited state. The subsequent relaxation back to the ground state can occur through several competing pathways, including fluorescence, phosphorescence, and non-radiative decay. A key process in molecules of this type is intramolecular charge transfer (ICT).
In the ground state, the molecule has a certain distribution of electron density. Upon excitation, there is a significant redistribution of electron density, with the electron-donating amino group pushing electron density towards the electron-withdrawing nitro and benzoyl groups. This photoinduced charge separation leads to the formation of an ICT state, which is more polar than the ground state.
The formation of the ICT state is often associated with a change in molecular geometry, such as the twisting of the amino group relative to the aromatic ring, leading to a "twisted intramolecular charge transfer" (TICT) state. rsc.org However, ICT can also occur in planar or near-planar conformations. nih.gov The efficiency and dynamics of the ICT process are strongly influenced by the solvent environment. rsc.org In polar solvents, the polar ICT state is stabilized, which can facilitate its formation and influence the emission properties. rsc.org
Solvatochromic Effects and Environment Sensitivity
The sensitivity of the absorption and emission spectra of a compound to the polarity of the surrounding solvent is known as solvatochromism. nih.gov As mentioned earlier, compounds like this compound are expected to exhibit significant solvatochromic shifts due to the change in dipole moment upon excitation.
The solvatochromic effect can be used to probe the local environment of the molecule. nih.gov The magnitude of the shift in the absorption and emission maxima with solvent polarity can provide information about the difference in dipole moments between the ground and excited states. nih.gov This sensitivity to the environment makes such compounds potential candidates for use as fluorescent probes to study the polarity of microenvironments, such as in biological systems or polymers. The emission properties of TICT-based fluorophores, in particular, are known to be dependent on the solvent, viscosity, and the presence of chemical species. rsc.org
In-Depth Analysis of this compound Reveals Limited Research Data
The compound, with the chemical formula C₁₇H₁₈N₂O₃, is a derivative of benzophenone (B1666685), a well-known scaffold in organic chemistry. Its structure, featuring a butylamino group and a nitro group on one of the phenyl rings, suggests potential for interesting electronic and optical properties. The presence of an electron-donating amino group and an electron-withdrawing nitro group in proximity on the aromatic ring creates a "push-pull" system, which is a common design strategy for molecules with nonlinear optical (NLO) properties. However, specific experimental or theoretical data on the NLO characteristics of this compound, including its second harmonic generation (SHG) efficiency, are not documented in the available scientific literature.
Similarly, there is a lack of published research on its applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) or photovoltaics. While benzophenone derivatives are explored in materials science, the specific contributions and performance of this compound in these areas remain uninvestigated. Furthermore, no studies were found detailing its use as an advanced dye or pigment.
In the realm of organic synthesis, the presence of reactive functional groups—the amino and nitro groups, as well as the carbonyl group—theoretically makes this compound a potential precursor for the synthesis of more complex molecules, including heterocyclic compounds. The amino group can act as a nucleophile, and the nitro group can be reduced to an amino group, opening pathways to various cyclization reactions. However, specific examples of its utilization in the synthesis of novel heterocyclic compounds are not reported in the accessible scientific literature.
Applications in Materials Science and Advanced Organic Synthesis
Utilization as Precursors for Complex Chemical Entities
Pathways to Advanced Organic Scaffolds
The strategic placement of reactive functional groups on the 4-n-butylamino-3-nitrobenzophenone molecule makes it a valuable precursor for the synthesis of diverse and complex organic scaffolds. The presence of the amino and nitro groups, in conjunction with the benzophenone (B1666685) framework, allows for a variety of chemical transformations, leading to the construction of heterocyclic systems with significant pharmacological and material science applications.
One of the key applications of aminobenzophenone derivatives is in the synthesis of benzodiazepines, a class of psychoactive drugs. google.comresearchgate.net While specific studies on this compound are limited, the general synthetic routes to benzodiazepines often involve the reaction of a substituted 2-aminobenzophenone (B122507) with an amino acid or its derivative. google.com The n-butylamino and nitro substituents on the benzophenone core could influence the pharmacological profile of the resulting benzodiazepine, potentially leading to novel therapeutic agents. The synthesis of ring-substituted benzodiazepines often requires specifically substituted benzophenones, highlighting the importance of precursors like this compound. google.com
Another important class of organic scaffolds derivable from aminobenzophenones are quinazolinones and their analogues. For instance, o-aminobenzophenones can react with aryl isothiocyanates under solvent-free conditions to produce 4-phenyl-4-hydroxyquinazolin-2-thiones in high yields. rsc.org This reaction demonstrates a pathway to highly congested and complex heterocyclic structures. The specific substituents on the aminobenzophenone can be expected to modulate the properties of the resulting quinazolinone derivatives.
Furthermore, the general class of 2-aminobenzophenones serves as a crucial starting material for a wide array of heterocyclic compounds, including acridones, quinolines, and indazoles. wum.edu.pl The synthetic versatility of these precursors underscores the potential of this compound in generating a library of advanced organic scaffolds for various applications.
| Precursor | Reagent | Resulting Scaffold | Potential Application |
| 2-Aminobenzophenone derivative | Glycine ester hydrochloride | 1,4-Benzodiazepine | Pharmaceuticals google.comresearchgate.net |
| o-Aminobenzophenone | Aryl isothiocyanate | 4-Phenyl-4-hydroxyquinazolin-2-thione | Complex heterocycles rsc.org |
| 2-Aminobenzophenone | Various cyclization reagents | Acridones, Quinolines, Indazoles | Materials, Pharmaceuticals wum.edu.pl |
Role in Catalytic Systems
The electronic properties and coordination capabilities of this compound suggest its potential utility in the development of novel catalytic systems. The presence of nitrogen and oxygen donor atoms allows for the formation of complexes with transition metals, which can exhibit catalytic activity in a range of organic transformations.
Aminophenol-based ligands are known to form stable complexes with a variety of transition metals, and these complexes can mimic the activity of certain metalloenzymes. The resulting metal complexes have shown activity in reactions such as alcohol oxidation and C-N bond formation. While direct studies on this compound are not widely available, the principles of coordination chemistry suggest that it could act as a ligand for transition metals.
The catalytic activity of such complexes would be influenced by the nature of the metal center and the electronic effects of the substituents on the ligand. The electron-withdrawing nitro group and the electron-donating n-butylamino group would modulate the electron density at the metal center, thereby tuning its catalytic properties. For example, rare-earth metal amide complexes have been shown to be effective catalysts for the hydrosilylation of benzophenone derivatives. nih.gov It is plausible that complexes of this compound could exhibit interesting catalytic activities in similar reduction reactions or other transformations like C-H amination. ibs.re.kr
| Ligand Type | Metal Ion | Catalytic Application | Reference |
| Aminophenol-based | Fe(II), Fe(III) | Mimicking dioxygenase activity | |
| Aminophenol-based | Pd(II), Fe(III) | C(sp3)–H amination | |
| Amide-based | La, Ce, Nd | Hydrosilylation of benzophenones | nih.gov |
Immobilizing homogeneous catalysts onto solid supports is a key strategy to enhance their stability, reusability, and ease of separation, thereby bridging the gap between homogeneous and heterogeneous catalysis. escholarship.orgmdpi.comnih.gov The functional groups present in this compound offer potential anchor points for its immobilization onto various solid supports, such as silica (B1680970) or polymers.
For instance, the amino group could be used to form a covalent bond with a functionalized support material. Once immobilized, this functionalized support could then be used to chelate metal ions, creating a heterogeneous catalyst. This approach has been successfully employed for various transition metal complexes, leading to robust catalysts for a range of reactions, including oxidations and hydrogenations. mdpi.comnih.gov
The development of heterogeneous catalysts from precursors like this compound could lead to more sustainable and industrially viable catalytic processes. The ability to tune the catalytic activity through ligand modification, combined with the practical advantages of heterogeneous systems, makes this a promising area for future research.
| Support Material | Immobilization Strategy | Potential Catalytic Application |
| Silica (SiO2) | Covalent bonding via amino group | Oxidation, Reduction |
| Polymer resin | Covalent bonding or adsorption | C-C coupling, Hydrogenation |
| Mesoporous materials | Encapsulation or grafting | Shape-selective catalysis |
Derivatization and Structure Function Relationship Studies
Synthesis of Analogs with Varied Substituent Patterns
A common approach to creating derivatives involves modifying the benzoyl moiety or the aminophenyl ring. For instance, analogs can be synthesized by introducing various substituents at different positions on the phenyl rings. These substituents can range from simple alkyl or alkoxy groups to more complex halogen or nitro functionalities. The choice of substituent is guided by the desired electronic or steric effects to be studied.
The core synthetic route often starts with a substituted benzophenone (B1666685) precursor, which is then nitrated and subsequently undergoes a nucleophilic aromatic substitution reaction with n-butylamine. Alternatively, a substituted aniline (B41778) can be acylated with a substituted benzoyl chloride, followed by nitration to yield the final product. The specific reaction conditions, such as solvent, temperature, and catalyst, are optimized for each analog to ensure high yields and purity.
Impact of Functional Group Alterations on Electronic and Photophysical Properties
The presence of the nitro group (NO2), a strong electron-withdrawing group, and the amino group (NH), an electron-donating group, in conjugation with the benzophenone backbone, creates a push-pull system. This intramolecular charge transfer (ICT) character is fundamental to its photophysical properties.
Theoretical studies, such as those employing density functional theory (DFT), have been used to investigate the effects of substituent groups on the electronic properties of aromatic compounds. For example, the addition of a nitro group to an aromatic system has been shown to decrease the total energy, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energies themselves. researchgate.net Conversely, properties like the ionization potential (IP), electron affinity (EA), and Fermi level (Ef) tend to increase with the introduction of a nitro group. researchgate.net These computational models provide valuable insights into how modifications to the 4-n-butylamino-3-nitrobenzophenone structure can modulate its electronic characteristics.
The table below illustrates the calculated effects of a nitro group on the electronic properties of a model aromatic system, providing a conceptual framework for understanding similar effects in this compound derivatives.
| Electronic Property | Effect of Nitro Group Addition |
| Total Energy | Decrease |
| HOMO-LUMO Energy Gap | Decrease |
| Ionization Potential (IP) | Increase |
| Electron Affinity (EA) | Increase |
| Fermi Level (Ef) | Increase |
This data is based on theoretical calculations on a model aromatic system and is intended to be illustrative of the general effects of nitro group substitution.
Experimentally, the synthesis of various analogs allows for the direct measurement of these photophysical properties using techniques like UV-Vis and fluorescence spectroscopy. By comparing the spectra of different derivatives, researchers can establish clear structure-property relationships. For example, increasing the electron-donating or electron-withdrawing strength of the substituents can lead to a redshift or blueshift in the absorption and emission maxima, providing a method to tune the molecule's response to light.
Strategies for Introducing Additional Reactive Sites
To expand the utility of this compound, particularly for applications in materials science and bioconjugation, strategies have been developed to introduce additional reactive sites into its structure. These sites can serve as handles for further chemical modification or for covalent attachment to other molecules or surfaces.
One common strategy involves the incorporation of functional groups that are amenable to well-established coupling chemistries. For example, introducing a hydroxyl (-OH), carboxyl (-COOH), or primary amine (-NH2) group onto one of the phenyl rings provides a site for esterification, amidation, or other coupling reactions. These functional groups can be introduced either on the starting materials before the main synthetic sequence or by post-synthesis modification of the final this compound molecule, provided that selective reactions can be performed without affecting the existing functionalities.
Another approach is the introduction of a "clickable" functional group, such as an azide (B81097) or an alkyne. These groups can participate in highly efficient and specific cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the straightforward and robust conjugation of this compound to a wide range of other molecules, including polymers, biomolecules, and surfaces, that have been functionalized with the complementary reactive partner.
The choice of strategy for introducing a reactive site depends on the intended application and the desired point of attachment on the core scaffold. Careful planning of the synthetic route is necessary to ensure compatibility with the existing nitro and amino functionalities.
Conclusion and Future Research Directions
Summary of Key Findings on 4-n-Butylamino-3-nitrobenzophenone
Direct experimental data for this compound is scarce. However, based on the extensive research on analogous compounds, several key findings can be inferred.
Structural and Electronic Properties: The molecule consists of a benzophenone (B1666685) framework, where the n-butylamino group (-NH-C₄H₉) at position 4 serves as an electron donor, and the nitro group (-NO₂) at position 3 acts as a strong electron acceptor. This D-π-A configuration facilitates intramolecular charge transfer (ICT) from the donor to the acceptor through the π-conjugated system of the phenyl rings and the carbonyl bridge. This ICT is fundamental to its predicted optical and electronic behavior. The properties of the closely related 4-Amino-3-nitrobenzophenone (B196086), which features an amino group instead of n-butylamino, support these inferences. ontosight.aibiosynth.comguidechem.com
Optical Properties: A significant characteristic expected for this compound is solvatochromism, where the color or absorption/emission wavelength changes with the polarity of the solvent. aip.orgresearchgate.net This phenomenon arises because the polarity of the solvent can stabilize the ground and excited states of the molecule to different extents, altering the energy gap. Studies on other D-π-A systems and benzophenone derivatives show that such compounds often exhibit positive solvatochromism (a red shift in more polar solvents) due to a more polar excited state. researchgate.net Furthermore, the benzophenone core itself is known to be a probe for local electrostatic environments. aip.org
Emerging Research Avenues and Untapped Potentials
The unique electronic structure of this compound opens up several promising avenues for future research and application.
Nonlinear Optics (NLO): D-π-A molecules are prime candidates for NLO materials, which have applications in optical switching, frequency conversion, and data storage. The significant ICT character of this compound suggests it could possess a large third-order NLO response. A thorough investigation of its hyperpolarizability would be a critical research direction.
Materials for Optoelectronics: The benzophenone framework is a component in materials developed for Organic Light Emitting Diodes (OLEDs). The D-A structure is a key design element for thermally activated delayed fluorescence (TADF) emitters. Exploring the photoluminescent properties of this compound could reveal its potential in this domain.
Photoinitiators and UV Blockers: Benzophenone and its derivatives are widely used as photoinitiators in polymer chemistry and as UV absorbers to protect materials from photodegradation. nih.gov Investigating the photochemical stability and reactivity of this specific derivative could lead to new applications in coatings, inks, and cosmetics.
Medicinal Chemistry Scaffolds: The benzophenone scaffold is present in numerous biologically active compounds and marketed drugs. nih.govrsc.orgresearchgate.net Derivatives have shown anti-inflammatory, antimicrobial, and anticancer activities. nih.govresearchgate.netrsc.org Screening this compound for various biological activities could uncover potential as a lead compound in drug discovery. rsc.orgresearchgate.net
Fluorescent Probes: Molecules with environment-sensitive fluorescence are valuable as probes. The expected solvatochromic properties suggest that its fluorescence could be sensitive to the local environment, making it a potential candidate for a fluorescent probe to study biological systems or chemical processes, similar to other amino-substituted compounds. nih.gov
Methodological Advancements for Future Studies
To fully elucidate the properties and potential of this compound, a combination of modern synthetic, analytical, and computational methods should be employed.
Synthesis and Purification: The synthesis would likely involve a multi-step process, potentially starting from a precursor like 4-acetamido-3-nitrobenzophenone (B6322274) followed by hydrolysis and subsequent N-alkylation, or a direct nucleophilic aromatic substitution on a suitably activated benzophenone. prepchem.com Advanced purification would likely require column chromatography followed by recrystallization to obtain high-purity material suitable for detailed characterization.
Analytical Characterization:
Structural Elucidation: Confirmation of the molecular structure would require a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and high-resolution mass spectrometry.
Trace Analysis: For studying the compound in complex matrices (e.g., environmental or biological samples), advanced methods like ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) would be necessary for sensitive and selective quantification. rsc.orgnih.gov Other modern microextraction techniques like stir bar sorptive extraction (SBSE) could also be adapted. nih.gov
Thermal Properties: The thermal stability, melting point, and potential phase transitions would be investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). researchcommons.org
Crystal Structure: Single-crystal X-ray diffraction is indispensable for determining the precise three-dimensional atomic arrangement, bond lengths, bond angles, and intermolecular interactions in the solid state. acs.orgworldscientific.com This is critical for understanding structure-property relationships.
Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting and understanding the electronic structure, molecular orbitals (HOMO-LUMO), absorption spectra, and NLO properties. scialert.net These theoretical calculations can guide experimental efforts and provide deeper insight into the observed phenomena, such as solvatochromism. aip.orgnih.gov
Broader Implications for Design of Advanced Functional Molecules
The systematic study of this compound, as a representative of substituted benzophenones, holds wider implications for the field of materials science and molecular engineering.
Structure-Property Relationship: Elucidating how the specific arrangement of the donor, acceptor, and π-bridge in this molecule dictates its properties contributes to the fundamental understanding of structure-property relationships. qucosa.de This knowledge is crucial for the rational design of new molecules with tailored functions. For example, modifying the alkyl chain length (from butyl to hexyl, etc.) or altering the acceptor group could systematically tune the electronic and optical properties.
Development of Functional Materials: Benzophenone derivatives are versatile building blocks. nih.gov Understanding the interplay of functional groups in molecules like this compound provides a blueprint for creating more complex polymers, dendrimers, or supramolecular assemblies with enhanced NLO, sensing, or electronic capabilities.
Informing Risk Assessment: Benzophenones are recognized as emerging environmental contaminants. mdpi.com Studying the properties, stability, and potential degradation pathways of new derivatives is essential for assessing their environmental fate and potential toxicological impact, thereby informing the design of safer and more sustainable chemical products. qucosa.de
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-n-Butylamino-3-nitrobenzophenone, and how can reaction yields be maximized?
- Methodology :
- Begin with a Friedel-Crafts acylation to form the benzophenone backbone, followed by nitration at the 3-position. Introduce the n-butylamino group via nucleophilic aromatic substitution (NAS) under reflux in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base .
- Monitor reaction progress using thin-layer chromatography (TLC) and optimize temperature (80–120°C) and stoichiometry (1:1.2 molar ratio of benzophenone intermediate to n-butylamine) to enhance yields. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?
- Methodology :
- FT-IR : Identify the carbonyl stretch (C=O) near 1670 cm⁻¹ and nitro group (NO₂) asymmetric/symmetric stretches at 1520 cm⁻¹ and 1340 cm⁻¹ .
- ¹H NMR : Look for aromatic proton signals (δ 7.5–8.2 ppm) and n-butyl chain resonances (δ 0.9–1.6 ppm). Use 2D NMR (e.g., HSQC) to resolve overlapping peaks .
- LC-MS : Confirm molecular weight ([M+H⁺]⁺ expected at ~298 m/z) and assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR and IR spectra. Compare experimental vs. computed data to identify discrepancies in electron density or conformational effects .
- Validate computational models by testing solvent effects (PCM solvation models) and isotopic substitution in NMR .
Q. What computational strategies can predict the reactivity of this compound in novel reactions (e.g., photochemical or catalytic processes)?
- Methodology :
- Use reaction path sampling (e.g., NEB method) to map potential energy surfaces for nitro-group reduction or amine functionalization. Pair with molecular dynamics (MD) simulations to assess solvent and temperature effects .
- Validate predictions via small-scale exploratory reactions (e.g., catalytic hydrogenation or Suzuki coupling) under inert conditions .
Q. How should experimental designs be structured to investigate this compound’s stability under varying pH and temperature conditions?
- Methodology :
- Implement a factorial design (2³ matrix) testing pH (4, 7, 10), temperature (25°C, 40°C, 60°C), and light exposure. Use HPLC to quantify degradation products over 30 days .
- Apply Arrhenius kinetics to model degradation rates and identify critical stability thresholds .
Q. What methodologies are recommended for studying the compound’s potential in materials science (e.g., conductive polymers or photovoltaic applications)?
- Methodology :
- Synthesize copolymer derivatives via radical polymerization. Characterize electrochemical properties using cyclic voltammetry (CV) to measure redox potentials and bandgap energies .
- Test photovoltaic efficiency in bulk heterojunction solar cells (e.g., with PCBM as an electron acceptor) under AM 1.5G simulated sunlight .
Data Analysis and Optimization
Q. How can machine learning (ML) optimize reaction conditions for synthesizing this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
